(+)-Neomenthol

Description

(+)-neomenthol is a p-menthan-3-ol.

This compound has been reported in Minthostachys mollis, Pycnanthemum floridanum, and other organisms with data available.

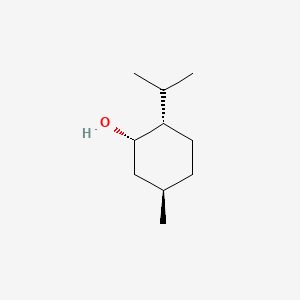

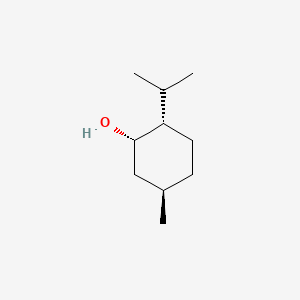

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044326, DTXSID20883998 | |

| Record name | d-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 2216-52-6, 3623-51-6, 491-01-0 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Neomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Neomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOMENTHOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S3KO7RR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOMENTHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RE7MA7PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), -22 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-Neomenthol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation and clarity.

Chemical Identity

This compound is a naturally occurring monoterpenoid alcohol and a stereoisomer of menthol.[1] It is found in plants such as those in the mint family.[2][3]

| Identifier | Value | Source(s) |

| IUPAC Name | (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | [4] |

| CAS Number | 2216-52-6 | [2][5] |

| Molecular Formula | C₁₀H₂₀O | [1][2][4] |

| Molecular Weight | 156.27 g/mol | [2][6] |

| Synonyms | d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol | [2][4][5] |

Physicochemical Properties

This compound is a colorless liquid or white crystalline solid with a characteristic mint-like odor.[1][4] Its physical state can vary depending on the ambient temperature.

Tabulated Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -22 °C | [2][5] | |

| Boiling Point | 212 °C | 760 mmHg | [4][5] |

| 95 °C | 12 mmHg | [2] | |

| Density | 0.899 g/mL | 25 °C | [2] |

| 0.904 g/mL | 15 °C (59 °F) | [4] | |

| Solubility | Slightly soluble in water | 21 °C (70 °F) | [4][7] |

| Very soluble in alcohol and volatile oils | [4] | ||

| Optical Rotation [α]D | +15° to +20° | 20 °C (neat) | [5] |

| +17.3° | 22 °C (neat) | ||

| Refractive Index (n_D) | 1.461 | 20 °C | |

| Vapor Pressure | 0.8 mmHg | 20 °C | |

| Flash Point | 82 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific experimental protocols for the cited data are not publicly available, the following represents typical methodologies.

General Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). The sample is introduced via direct infusion or after separation by gas chromatography (GC).

Available Spectral Data

| Technique | Data Reference |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR | Available |

| Mass Spectrum | Available |

Note: Detailed spectral data and traces can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.

Chemical Properties and Reactivity

This compound is a secondary alcohol, and its reactivity is characteristic of this functional group. It can undergo oxidation to the corresponding ketone, menthone. It is also used as a chiral auxiliary or starting material in asymmetric synthesis.[2] For instance, it is a reagent used in the preparation of alkyl sulfonyl fluorides.[2]

Stability: this compound is stable under standard conditions. It is recommended to be stored in a cool, dark place. It is noted as being light-sensitive.[8]

Experimental Workflows

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a compound like this compound.

Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.

Biological Activity and Applications

This compound is recognized for its characteristic minty aroma and cooling sensation.[1][5] This has led to its use in various industries:

-

Flavoring Agent: It is used as a flavoring agent in food and beverages.[1][2]

-

Fragrance: It is an ingredient in cosmetics and personal care products.[1][5]

-

Pharmaceuticals: this compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.[1] It is also described as a metabolite in monoterpenoid biosynthesis.[6]

Logical Relationship of Menthol Isomers

This compound is one of the four stereoisomers of menthol. The relationship between these isomers is determined by the spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring.

Caption: Relationship between the diastereomers of menthol.

References

- 1. CAS 2216-52-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2216-52-6 [chemicalbook.com]

- 3. Menthol - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Neoisomenthol | C10H20O | CID 19244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 2216-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

(+)-Neomenthol stereoisomer configuration

An In-depth Technical Guide to the Stereoisomer Configuration of (+)-Neomenthol

Introduction

Menthol, a cyclic monoterpene alcohol, is a widely utilized compound in pharmaceuticals, cosmetics, and flavorings, primarily due to the cooling sensation it imparts. The menthol molecule possesses three chiral centers, giving rise to a total of eight stereoisomers.[1][2][3] These stereoisomers exist as four pairs of enantiomers: menthol, neomenthol, isomenthol, and neoisomenthol. Each of these diastereomeric pairs has distinct physical and sensory properties. This guide provides a detailed examination of the stereochemical configuration of this compound, its relationship to other menthol isomers, relevant physical data, and analytical methods for their separation.

Stereochemical Configuration of this compound

This compound is a diastereomer of the most naturally abundant and commercially significant stereoisomer, (-)-menthol. The specific spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring defines its unique properties.

The absolute configuration of this compound is defined by the Cahn-Ingold-Prelog (CIP) priority rules at each of its three stereocenters.

-

IUPAC Name : (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol[4]

-

Stereochemical Designations :

-

Carbon 1 (hydroxyl group): S

-

Carbon 2 (isopropyl group): S

-

Carbon 5 (methyl group): R

-

In its most stable chair conformation, the bulky isopropyl group and the methyl group occupy equatorial positions to minimize steric hindrance, while the hydroxyl group is in an axial position. This axial orientation of the hydroxyl group is a key structural feature distinguishing neomenthol from menthol and isomenthol, where it is equatorial.

Relationship Between Menthol Stereoisomers

The eight stereoisomers of menthol are interrelated as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). Understanding these relationships is crucial for synthesis and purification processes.

-

Enantiomers : Each of the four diastereomeric pairs has a corresponding enantiomer, designated by (+) or (-), which indicates the direction of rotation of plane-polarized light. For example, the enantiomer of this compound is (-)-neomenthol.

-

Diastereomers : this compound is a diastereomer of (+)-menthol, (-)-menthol, (+)-isomenthol, (-)-isomenthol, (+)-neoisomenthol, and (-)-neoisomenthol. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography or fractional crystallization.[5][6]

Below is a diagram illustrating the stereoisomeric relationships within the menthol family.

Quantitative Data

The distinct physical properties of the menthol stereoisomers are summarized in the table below. These differences are exploited in their separation and analysis.

| Stereoisomer | IUPAC Configuration | Melting Point (°C) | Boiling Point (°C) | Specific Rotation [α]D |

| This compound | (1S,2S,5R) | -22 | 95 (at 12 mmHg) | +20.8° |

| (-)-Neomenthol | (1R,2R,5S) | -17 | 212 | -20.9° |

| (-)-Menthol | (1R,2S,5R) | 42-45 | 214.6 | -50° |

| (+)-Menthol | (1S,2R,5S) | 42-43 | 216 | +49.6° |

| (+)-Isomenthol | (1S,2R,5R) | 81.5 | 218 | +24.4° |

| (-)-Isomenthol | (1R,2S,5S) | 82.5 | 218 | -24.2° |

| (+)-Neoisomenthol | (1S,2S,5S) | -1 | 214 | +0.8° |

| (-)-Neoisomenthol | (1R,2R,5R) | -1 | 214 | -0.7° |

Note: Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.[7][8]

Experimental Protocols

The separation and quantitative analysis of menthol stereoisomers are critical for quality control in the pharmaceutical and flavor industries. Gas chromatography and high-performance liquid chromatography are common methods employed for this purpose.

Gas Chromatography (GC) for Menthol Isomer Separation

A gas chromatographic method can provide a rapid and efficient separation of the stereoisomeric menthols and menthones.[9]

-

Objective : To resolve all eight menthol stereoisomers and related menthone isomers.

-

Instrumentation : Varian Aerograph Model 1720-1 with a Thermal Conductivity Detector (TCD) or a Model 204-1B with a Flame Ionization Detector (FID).[9]

-

Column : 10' x 1/8" stainless steel column packed with 10% w/w Carbowax 400 on Chromosorb P (80/100 mesh, AW/DMCS).[9]

-

Operating Conditions :

-

Sample Preparation : Samples are dissolved in a suitable solvent (e.g., ethanol) to an appropriate concentration (e.g., 1 mg/mL).

-

Expected Outcome : This method effectively separates all menthol and menthone stereoisomers, with Carbowax 400 providing the best overall resolution compared to other phases like Hyprose SP-80 or Quadrol.[9]

The workflow for GC analysis is depicted below.

High-Performance Liquid Chromatography (HPLC)

An isocratic, normal-phase HPLC method has been developed for the separation of the four primary diastereomers of menthol.[10]

-

Objective : To detect and measure menthol isomers in samples such as peppermint oils.[10]

-

Instrumentation : Waters Associates Liquid Chromatograph, Model ALC-201, equipped with a U6K loop injector and a Model 401 Differential Refractometer.[10]

-

Column : Waters Associates Radial Pak 6 µ-Porasil cartridge (10 cm x 0.8 cm).[10]

-

Mobile Phase : 3% Ethyl acetate in isooctane (isocratic).[10]

-

Flow Rate : 2.0 mL/min

-

Sample Preparation : Samples are dissolved in the mobile phase (3% ethyl acetate/isooctane) and filtered through a 0.45 µm filter. Injection volumes are adjusted to apply approximately 0.1 mg of the total sample onto the column.[10]

-

Expected Outcome : This method provides complete resolution of neomenthol, neoisomenthol, menthol, and isomenthol. It offers advantages over GC by avoiding the need for unstable GC phases and allowing for simpler sample preparation.[10]

Conclusion

The stereochemistry of this compound, specifically its (1S,2S,5R) configuration, dictates its physical properties and its relationship to the other seven stereoisomers of menthol. The axial orientation of its hydroxyl group is a defining feature that influences its chemical reactivity and chromatographic behavior. A thorough understanding of these stereochemical nuances, supported by robust analytical methods like GC and HPLC, is essential for professionals in drug development, flavor chemistry, and scientific research. The provided data and protocols offer a comprehensive technical foundation for the analysis and characterization of this important monoterpene.

References

- 1. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edu.rsc.org [edu.rsc.org]

- 3. accessscience.com [accessscience.com]

- 4. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Menthol - Wikipedia [en.wikipedia.org]

- 8. This compound | 2216-52-6 [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

The Biological Activity of (+)-Neomenthol: A Technical Guide

Abstract

(+)-Neomenthol, a stereoisomer of menthol, is a naturally occurring monoterpenoid found in the essential oils of mint species. While structurally similar to its more abundant counterpart, (-)-menthol, this compound exhibits a distinct profile of biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its acaricidal, neuroactive, and potential anti-cancer properties. Detailed experimental protocols for key assays, quantitative data on its activity, and visualizations of relevant signaling pathways are presented to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of this compound.

Acaricidal Activity

This compound has demonstrated potent acaricidal properties, particularly against stored food mites and pyroglyphid mites. Its efficacy has been quantified in various bioassays, highlighting its potential as a natural alternative to synthetic acaricides.

Quantitative Acaricidal Data

The following table summarizes the reported lethal dose (LD50) values for this compound against different mite species.

| Species | Assay Type | LD50 | Reference |

| Dermatophagoides farinae | - | 0.32 µg/mL | [1] |

| Dermatophagoides pteronyssinus | - | 0.256 µg/mL | [1] |

| Tyrophagus putrescentiae | Fumigant Bioassay | 1.33 µg/cm² | [2] |

| Tyrophagus putrescentiae | Filter Paper Bioassay | 1.72 µg/cm² | [2] |

Experimental Protocols

This protocol is based on the methodology described for evaluating the acaricidal activity of menthol isomers against stored food mites.[2]

-

Mite Rearing: Tyrophagus putrescentiae are reared in a controlled environment on a diet of dried yeast.

-

Test Arena: A filter paper disc (Whatman No. 2, 2 cm diameter) is placed at the bottom of a small petri dish (5 cm diameter).

-

Compound Application: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. Various concentrations are made by serial dilution. A specific volume (e.g., 10 µL) of each concentration is applied to the filter paper. The solvent is allowed to evaporate completely.

-

Mite Introduction: Approximately 20 adult mites are introduced into the center of the treated filter paper.

-

Incubation: The petri dishes are sealed and incubated in the dark at a controlled temperature and humidity (e.g., 25°C and 75% RH).

-

Mortality Assessment: Mite mortality is assessed after 24 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The LD50 value is calculated using probit analysis.

This protocol assesses the contact toxicity of this compound.[2]

-

Preparation of Treated Surfaces: A filter paper disc is treated with a specific concentration of this compound solution as described in the fumigant bioassay.

-

Mite Exposure: Adult mites are directly placed onto the treated filter paper.

-

Incubation and Assessment: The setup is incubated under controlled conditions, and mortality is assessed after 24 hours as described previously.

-

Data Analysis: The LD50 value is determined using appropriate statistical methods.

Neuroactive Properties

This compound exerts its neuroactive effects primarily through the modulation of ion channels, specifically the Transient Receptor Potential Melastatin 8 (TRPM8) channel and the Gamma-Aminobutyric Acid Type A (GABA-A) receptor.

TRPM8 Channel Activation

TRPM8 is a non-selective cation channel known for its role in sensing cold temperatures and cooling agents like menthol. This compound is an agonist of the TRPM8 channel, though its potency differs from other menthol stereoisomers.[3][4]

| Parameter | Value | Cell Line | Reference |

| EC50 | 206.22 ± 11.4 µM | HEK293T cells expressing mouse TRPM8 | [3] |

The activation of the TRPM8 channel by this compound leads to an influx of cations (primarily Ca²⁺ and Na⁺), resulting in membrane depolarization and the generation of an action potential in sensory neurons. This signaling cascade is perceived as a cooling sensation.

Caption: this compound binding to TRPM8 induces a cooling sensation.

This protocol is based on methods used to study the effects of menthol stereoisomers on TRPM8 channels expressed in HEK293T cells.[3][4]

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are transfected with a plasmid encoding for murine TRPM8 using a suitable transfection reagent (e.g., Lipofectamine 2000). Recordings are typically performed 18-24 hours post-transfection.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording Procedure:

-

Cells expressing TRPM8 are identified (e.g., by co-transfection with a fluorescent protein).

-

A gigaohm seal is formed between the patch pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -60 mV.

-

This compound, at various concentrations, is applied to the cell via a perfusion system.

-

Current responses are recorded in response to voltage ramps (e.g., -100 mV to +100 mV over 200 ms).

-

-

Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the concentration of this compound. The EC50 value is determined by fitting the data to a Hill equation.

GABA-A Receptor Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. This compound has been shown to modulate GABA-A receptor activity, although its effects are complex and stereoselective. Studies suggest that unlike some other menthol isomers, this compound is considered inactive or only weakly active at enhancing the binding of allosteric modulators to the GABA-A receptor.[5][6]

While this compound's direct and potent modulation is not strongly supported, the general mechanism of positive allosteric modulation of GABA-A receptors involves an increased influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.

Caption: this compound's weak interaction with the GABA-A receptor.

This protocol is based on methods used to assess the ability of compounds to modulate the binding of a radiolabeled ligand to the GABA-A receptor.[5][7][8]

-

Membrane Preparation:

-

Rat brains (or specific regions like the cortex) are homogenized in a sucrose buffer.

-

The homogenate is subjected to a series of centrifugations to isolate the crude synaptic membrane fraction.

-

The final pellet containing the membranes is resuspended in a binding buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a radiolabeled allosteric modulator of the GABA-A receptor (e.g., [³H]-flunitrazepam).

-

The incubation is performed in the presence and absence of various concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., diazepam).

-

-

Termination and Measurement:

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The specific binding in the presence of this compound is compared to the control (no this compound). The data is analyzed to determine if (+)-Neomenthal significantly enhances or inhibits radioligand binding.

Potential Anti-Cancer Activity and Signaling Pathways

Preliminary research suggests that neomenthol may modulate cell proliferation pathways in cancer cells, specifically the PI3K-Akt and MAPK pathways. However, the direct and significant inhibitory effects of this compound on these pathways require further investigation.

PI3K-Akt and MAPK Signaling Pathways

The PI3K-Akt and MAPK signaling cascades are crucial regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Caption: Potential modulation of PI3K-Akt and MAPK pathways by this compound.

Experimental Protocol: Western Blotting for Pathway Activation

This protocol outlines a general method for assessing the phosphorylation status of key proteins in the PI3K-Akt and MAPK pathways.

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., A431) is cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation status of the pathway.

Conclusion

This compound is a monoterpenoid with a range of biological activities that warrant further investigation. Its potent acaricidal effects suggest its potential as a natural pesticide. The modulation of TRPM8 and GABA-A receptors highlights its neuroactive properties, which could be explored for applications in sensory perception and CNS disorders. Furthermore, its potential influence on cancer cell signaling pathways, although preliminary, opens avenues for oncological research. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanisms of action and therapeutic applications of this compound.

References

- 1. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acaricidal activity of constituents derived from peppermint oil against Tyrophagus putrescentiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 4. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of (+)-Neomenthol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Neomenthol, a diastereomer of the well-known (-)-menthol, is a naturally occurring monoterpenoid found in the essential oils of various plant species, particularly within the Lamiaceae family. While often present as a minor constituent compared to other menthol isomers, its unique sensory properties and potential biological activities make it a compound of interest for researchers in flavor chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification from plant matrices.

Introduction

This compound, with the chemical formula C10H20O, is a cyclic monoterpene alcohol. It is one of the four pairs of enantiomers of menthol, which also include (-)-menthol, (±)-menthol, (+)-isomenthol, (-)-isomenthol, (±)-isomenthol, (+)-neoisomenthol, (-)-neoisomenthol, and (±)-neoisomenthol. The distinct stereochemistry of this compound confers specific physical and sensory characteristics that differentiate it from its isomers. While (-)-menthol is renowned for its strong cooling sensation, this compound possesses a different, less intense cooling and minty aroma.

The primary natural sources of this compound are plants from the Mentha genus, commonly known as mints. It is a constituent of the essential oils of peppermint (Mentha × piperita), corn mint (Mentha arvensis), and other mint species[1][2]. Beyond the Mentha genus, this compound has also been identified in other aromatic plants, highlighting its distribution across the plant kingdom. This guide will delve into the quantitative aspects of its occurrence and the biochemical pathways leading to its formation.

Quantitative Occurrence of this compound in Plants

The concentration of this compound in plant essential oils can vary significantly depending on the plant species, cultivar, geographical origin, growing conditions, and harvest time[3]. The following table summarizes the quantitative data on the occurrence of this compound in various plant species as reported in the scientific literature.

| Plant Species | Family | Plant Part | Concentration of this compound in Essential Oil (%) | Reference(s) |

| Mentha piperita (Peppermint) | Lamiaceae | Leaves | 0.1 - 6.7 | [1] |

| Mentha arvensis (Corn Mint) | Lamiaceae | Leaves | 1.9 - 3.18 | [2] |

| Mentha spicata | Lamiaceae | Leaves | Not typically a major constituent | |

| Micromeria biflora | Lamiaceae | Aerial parts | Not detected as a major component | [4][5][6][7][8] |

| Pycnanthemum species (Mountain Mint) | Lamiaceae | Aerial parts | Present, but quantification varies | [9][10][11][12][13] |

Biosynthesis of this compound in Mentha Species

The biosynthesis of this compound is intricately linked to the overall monoterpenoid pathway in mint plants, which has been extensively studied in Mentha × piperita[14]. The pathway originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP). A series of enzymatic reactions then leads to the formation of various menthol isomers.

The key step leading to the formation of this compound is the reduction of (-)-menthone. This reaction is catalyzed by a specific reductase enzyme. The biosynthetic pathway can be visualized as follows:

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

This protocol describes a general method for the extraction of essential oils from plant material of the Lamiaceae family using steam distillation.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves of Mentha species)

-

Steam distillation apparatus (Clevenger-type or similar)

-

Heating mantle or steam generator

-

Round-bottom flask

-

Condenser

-

Receiving flask or separatory funnel

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Weigh a suitable amount of fresh or air-dried plant material (e.g., 100-500 g). If using fresh material, coarsely chop it to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the biomass flask. Add a sufficient amount of distilled water to the boiling flask to generate steam for the duration of the distillation (typically 2-4 hours).

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor will then travel to the condenser.

-

Condensation and Collection: The condenser, cooled with circulating cold water, will condense the vapor back into a liquid state. The condensate, a mixture of water and essential oil, will be collected in the receiving flask or separatory funnel.

-

Separation of Essential Oil: As essential oils are generally less dense than water and immiscible, they will form a distinct layer on top of the water. Carefully separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Decant the dried oil into a clean, airtight glass vial. Store the essential oil at 4°C in the dark to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in essential oil samples.

Materials and Equipment:

-

Essential oil sample

-

Volatile solvent (e.g., hexane, dichloromethane, or acetone)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5, or equivalent)

-

Autosampler

-

Data acquisition and processing software

-

This compound analytical standard

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1 µL of essential oil in 1 mL of hexane). If internal standard quantification is desired, add a known amount of an appropriate internal standard.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/min

-

Final hold: Hold at 240°C for 5 minutes

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, create a calibration curve using the analytical standard.

-

Isolation of this compound by Fractional Distillation

For the isolation of larger quantities of this compound from essential oils rich in this compound, fractional distillation can be employed.

Materials and Equipment:

-

Essential oil containing this compound

-

Fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column)

-

Heating mantle with a stirrer

-

Round-bottom flasks for the distillation pot and collection

-

Condenser

-

Thermometer

-

Vacuum pump (optional, for vacuum fractional distillation)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the essential oil into the distillation flask.

-

Distillation: Gently heat the essential oil. The components will vaporize according to their boiling points. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will occur, leading to the separation of the components.

-

Fraction Collection: Collect the fractions that distill over at the boiling point of this compound (approximately 212°C at atmospheric pressure). Monitor the temperature at the still head closely to ensure proper separation.

-

Purity Analysis: Analyze the collected fractions by GC-MS to determine the purity of the isolated this compound. Further purification steps, such as recrystallization (if the compound is solid at room temperature) or further fractional distillation, may be necessary to achieve the desired purity.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the investigation of this compound in plant materials.

Conclusion

This compound is a naturally occurring monoterpenoid with a notable presence in the essential oils of various Mentha species and other aromatic plants. Understanding its distribution, biosynthesis, and the methods for its extraction and analysis is crucial for researchers and professionals in fields ranging from natural product chemistry to drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the potential applications of this intriguing natural compound. The continued investigation into the biological activities of this compound may unveil new opportunities for its use in pharmaceutical and other industries.

References

- 1. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Essential oil composition and pharmacological activities of Micromeria biflora (Buch.- Ham. Ex D. Don) Benth. collected from Uttarakhand region of India | Semantic Scholar [semanticscholar.org]

- 9. Pycnanthemum - Wikipedia [en.wikipedia.org]

- 10. Essential Oils of Four Virginia Mountain Mint (Pycnanthemum virginianum) Varieties Grown in North Alabama - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. newmoonnursery.com [newmoonnursery.com]

- 13. Pycnanthemum (Mountain Mint) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 14. Agrobiological Interactions of Essential Oils of Two Menthol Mints: Mentha piperita and Mentha arvensis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereoselective Synthesis of (+)-Neomenthol from Menthone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The reduction of menthone presents a classic case study in stereoselective synthesis, yielding the diastereomeric products (-)-menthol and (+)-neomenthol. The control of this diastereoselectivity is of significant academic and industrial interest. While (-)-menthol is the thermodynamically more stable product, specific reaction conditions can be manipulated to favor the kinetic product, this compound. This technical guide provides an in-depth overview of the core principles and experimental methodologies for synthesizing this compound from menthone. It includes detailed experimental protocols, comparative data on various synthetic methods, and logical diagrams to illustrate reaction pathways and experimental workflows.

Introduction: Stereochemical Control in Menthone Reduction

Menthone, a monoterpene ketone, possesses two chiral centers, at the C1 and C4 positions. Its reduction to the corresponding secondary alcohol, menthol, creates a third chiral center at the C3 position. This results in the formation of two primary diastereomers: (-)-menthol and this compound. The spatial orientation of the hydroxyl group relative to the isopropyl and methyl groups on the cyclohexane ring defines the stereoisomer.

-

(-)-Menthol: The thermodynamically more stable isomer, where all three substituents (hydroxyl, methyl, and isopropyl groups) occupy equatorial positions, minimizing steric strain.

-

This compound: The kinetically favored, less stable isomer, where the hydroxyl group is in an axial position, while the methyl and isopropyl groups are equatorial.

The synthesis of this compound is therefore a challenge of kinetic control over thermodynamic stability. The choice of reducing agent, solvent, temperature, and catalyst dictates the stereochemical outcome by influencing the trajectory of the nucleophilic attack on the carbonyl carbon. Equatorial attack by a hydride donor leads to the formation of the axial alcohol (this compound), whereas axial attack yields the equatorial alcohol ((-)-menthol).

Reaction Pathways and Stereoselectivity

The reduction of menthone can proceed via two main pathways, leading to either the kinetic or the thermodynamic product. The energy barrier for the equatorial attack leading to this compound is lower, making it the faster-forming product under kinetically controlled conditions. However, given sufficient energy or a reversible reaction mechanism, the equilibrium will favor the more stable (-)-menthol.

Spectroscopic Analysis of (+)-Neomenthol: A Technical Overview

This guide provides an in-depth look at the spectroscopic data for (+)-Neomenthol, a naturally occurring monoterpenoid. The information is tailored for researchers, scientists, and professionals in drug development, offering key data and methodologies for the characterization of this compound. This compound, with the IUPAC name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol, is a diastereomer of the more common menthol.[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1][2]

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.105 | d | H-1 (CH-OH) |

| 1.836 | m | H-8 (CH-isopropyl) |

| 1.693 | m | H-2, H-6a, H-5 |

| 1.525 | m | H-7 (CH-isopropyl) |

| 1.269 | m | H-3a, H-6e |

| 1.088 | m | H-3e |

| 0.958 | d | CH₃ (isopropyl) |

| 0.921 | d | CH₃ (isopropyl) |

| 0.873 | d | CH₃-C5 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000498 and ChemicalBook.[2][3]

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 67.725 (67.57) | C-1 (CH-OH) |

| 47.919 (47.88) | C-2 |

| 42.557 (42.50) | C-6 |

| 35.050 (34.99) | C-4 |

| 29.184 (29.05) | C-7 (CH-isopropyl) |

| 25.836 (25.72) | C-5 |

| 24.184 (24.09) | C-3 |

| 22.352 (22.28) | C-10 (CH₃-C5) |

| 21.182 (21.10) | CH₃ (isopropyl) |

| 20.706 (20.64) | CH₃ (isopropyl) |

Data sourced from BMRB (bmse000498) and a study on the reduction of menthone.[2][4] Values in parentheses are from the latter source for comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a hydroxyl group and alkane C-H bonds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2850-2960 | Strong | C-H stretch (alkane) |

| ~1450-1470 | Medium | C-H bend (methylene/methyl) |

| ~1370-1385 | Medium | C-H bend (gem-dimethyl) |

| ~1030-1080 | Strong | C-O stretch (secondary alcohol) |

Assignments are based on typical IR frequencies for alcohols and alkanes and are consistent with spectra available for menthol isomers.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (C₁₀H₂₀O), the molecular weight is 156.27 g/mol .[1]

Electron Ionization (EI-MS)

| m/z | Relative Intensity | Assignment/Fragment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - CH₃]⁺ |

| 138 | Moderate | [M - H₂O]⁺ |

| 123 | Moderate | [M - H₂O - CH₃]⁺ |

| 95 | High | [M - H₂O - C₃H₇]⁺ or [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 71 | High | [C₅H₁₁]⁺ or fragmentation of the cyclohexane ring |

| 55 | High | [C₄H₇]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ (isopropyl cation) |

Fragmentation pattern is predicted based on typical EI-MS behavior of cyclic alcohols and data available from spectral databases.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific results.

NMR Spectroscopy Protocol

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 50 mM.[7] Tetramethylsilane (TMS) is added as an internal reference (0 ppm). The spectra are recorded on a 400 or 500 MHz NMR spectrometer at a constant temperature of 298K (25°C).[2][8] For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[8]

IR Spectroscopy Protocol